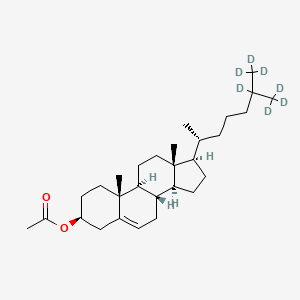

Oleanolic Acid-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Oleanolic Acid, also known as Oleanic Acid, is a naturally occurring pentacyclic triterpenoid related to betulinic acid . It is widely distributed in food and plants where it exists as a free acid or as an aglycone of triterpenoid saponins . It can be found in olive oil, Phytolacca americana (American pokeweed), and Syzygium spp, garlic, etc .

Synthesis Analysis

Oleanolic Acid biosynthesis starts with mevalonate to create squalene. Squalene monooxygenase in the next step oxidizes the squalene and forms an epoxide resulting in 2,3-oxidosqualene . Beta-amyrin synthase creates beta-amyrin by a ring formation cascade . After the formation of beta-amyrin, CYP716AATR2, also known as a cytochrome p450 enzyme, oxidizes carbon 28 turning it into alcohol . CYP716AATR2 converts the alcohol to aldehyde and finally to a carboxylic acid forming oleanolic acid .

Molecular Structure Analysis

Oleanolic acid binds to the αM -I domain in its extended-open form, the dominant conformation found in αM clusters . Molecular dynamics simulation revealed that oleanolic acid can increase the flexibility of the α7 helix and promote its movement away from the N-terminus .

Chemical Reactions Analysis

Oleanolic Acid has been shown to inhibit α-glucosidase activity in a mixed-type manner with an IC 50 value of 3.04±0.05 µM, and the inhibition followed a multi-phase kinetic process with a first-order reaction .

Physical And Chemical Properties Analysis

Oleanolic Acid is almost insoluble in water due to its hydrophobic nature . This has led to a number of approaches to enhance its biopharmaceutical properties .

作用機序

Oleanolic Acid has been found to have potential therapeutic effects on different diseases and their symptoms . It has been suggested that Oleanolic Acid might function as an allosteric agonist inducing clustering of αM on macrophages by shifting the balance from the closed to the extended-open conformation .

将来の方向性

There has been a surge of interest in the therapeutic potential of Oleanolic Acid in the prevention and management of chronic diseases . There are recent advances in the design and synthesis of chemical derivatives of Oleanolic Acid to enhance its solubility, bioavailability, and potency . Some of these derivatives have also been therapeutic candidates in a number of clinical trials .

特性

CAS番号 |

946530-77-4 |

|---|---|

製品名 |

Oleanolic Acid-d3 |

分子式 |

C30H48O3 |

分子量 |

459.729 |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D |

InChIキー |

MIJYXULNPSFWEK-MNSGBSGKSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C |

同義語 |

(3β)- 3-Hydroxyolean-12-en-28-oic-2,2,3-d3 Acid; (3β)-3-hydroxyolean-12-en-28-oic Acid-d3; (+)-Oleanolic Acid-d3; 3β-Hydroxyolean-12-en-28-oic Αcid-d3; Astrantiagenin C-d3; Caryophyllin-d3; Giganteumgenin C-d3; Gledigenin 1-d3; NSC 114945-d3; Oleonol |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Oxo-3,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B569027.png)